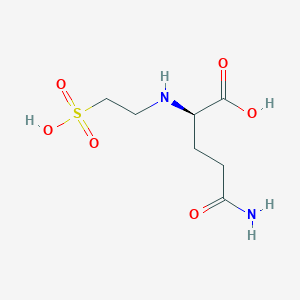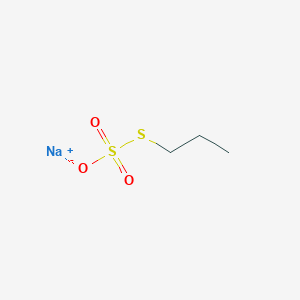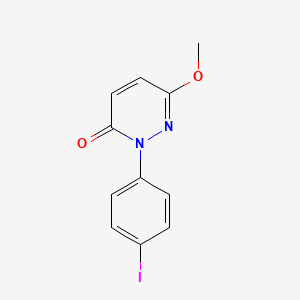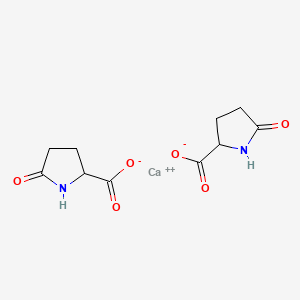
5,6-Difluoro-3-methoxy-2-pyrazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of fluorine atoms and a methoxy group in its structure makes it an interesting compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3-methoxypyrazin-2-amine typically involves the reaction of 5,6-difluoropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of 5,6-Difluoro-3-methoxypyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation: Products include pyrazine oxides.
Reduction: Products include reduced amines and other derivatives.
Applications De Recherche Scientifique
5,6-Difluoro-3-methoxypyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of 5,6-Difluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxypyrazin-2-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,6-Difluoropyrazine: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxypyrazine: Lacks the fluorine atoms and has different chemical properties.
Uniqueness
5,6-Difluoro-3-methoxypyrazin-2-amine is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity, binding affinity, and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C5H5F2N3O |
|---|---|
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
5,6-difluoro-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9) |
Clé InChI |
ISOHDVRVXJUNAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C(=N1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)

![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)





